The synthesis of BIO 1211 involves complex organic chemistry techniques. While specific synthetic pathways for BIO 1211 are not extensively detailed in the literature, general methods for synthesizing integrin inhibitors often include:
The synthesis process must be optimized to achieve high purity and yield, typically confirmed by techniques such as high-performance liquid chromatography (HPLC) and mass spectrometry .
The molecular structure of BIO 1211 is characterized by its complex arrangement of functional groups that contribute to its high selectivity for the α4β1 integrin. While the exact structural formula is not provided in the available literature, it can be inferred that:
The structural analysis can be complemented with computational modeling to predict binding interactions and conformational dynamics .
BIO 1211 participates in various chemical reactions primarily related to its interaction with biological targets. The most significant reaction involves:
Further studies may explore potential metabolic transformations of BIO 1211 within biological systems, including hydrolysis or oxidation reactions that could affect its pharmacokinetics .
The mechanism of action for BIO 1211 centers around its ability to inhibit the α4β1 integrin's function. By binding selectively to the activated form of this integrin:
Research indicates that this mechanism may have therapeutic implications in conditions like multiple sclerosis and other inflammatory diseases where α4β1 plays a critical role .
BIO 1211 exhibits several notable physical and chemical properties:
These properties are essential for determining optimal conditions for laboratory use and potential therapeutic applications .
BIO 1211 has significant applications in both research and clinical settings:
Additionally, ongoing studies aim to explore novel formulations or combinations with other therapeutic agents to enhance efficacy .
BIO-1211 (CAS 187735-94-0; C~36~H~48~N~6~O~9~) is a peptidomimetic compound incorporating the leucine-aspartic acid-valine (LDV) motif, which mirrors the native binding sequence in fibronectin's connecting segment 1 (CS1) domain [4] [7] [9]. This design enables sub-nanomolar affinity (K~D~ = 70 pM) for the activated conformation of α4β1 integrin (VLA-4) [4] [9]. Structural analyses reveal that BIO-1211 engages a specific pocket within the α4 subunit's β-propeller domain through hydrogen bonding between its aspartate residue and α4-Ser^157^, while hydrophobic interactions with the β1 I-domain stabilize the complex [7] [9]. The compound's binding is contingent upon the active conformation of α4β1, characterized by the "open" headpiece extension and separation of the α/β cytoplasmic tails [3] [7].
Table 1: Structural Interactions of BIO-1211 with α4β1 Integrin
| Binding Site | Interacting Residues | Bond Type | Affinity (K~D~) |
|---|---|---|---|
| α4 β-propeller | Ser^157^, Asp^154^ | Hydrogen | 70 pM |
| β1 I-domain | Tyr^207^, Phe^246^ | Hydrophobic | - |
| LDV motif | Metal ion-dependent site | Coordinative | - |
BIO-1211 functions as a negative allosteric modulator by stabilizing the low-affinity ("closed") conformation of α4β1 integrin [2] [7]. Upon binding, it induces a long-range structural rearrangement that disrupts the metal ion adhesion site (MIDAS) in the β1 subunit, reducing ligand-binding capacity by >90% [3] [7]. This allosteric suppression is evidenced by accelerated dissociation rates (k~off~) of native ligands like vascular cell adhesion molecule-1 (VCAM-1) in surface plasmon resonance studies [4]. The modulation follows a ternary complex model, where BIO-1211 binding increases the free energy required for the transition to the high-affinity state [10]. Consequently, intracellular signaling pathways (e.g., Rac1 activation) are inhibited even in the presence of chemokine-mediated integrin priming [3] [7].
BIO-1211 exhibits exceptional selectivity for α4β1 over other integrins, with a 500-fold difference in inhibitory potency (IC~50~ = 4 nM for α4β1 vs. >100 μM for α1β1, α5β1, and α6β1) [1] [4] [9]. Key determinants of selectivity include:
Table 2: Selectivity Profile of BIO-1211 Across Integrin Subtypes
| Integrin | IC~50~ | Fold Selectivity vs. α4β1 | Cellular Function |
|---|---|---|---|
| α4β1 | 4 nM | 1x | Leukocyte adhesion, EV uptake |
| α4β7 | 2 μM | 500x | Gut homing lymphocyte adhesion |
| α1β1 | >100 μM | >25,000x | Collagen binding |
| α5β1 | >100 μM | >25,000x | Fibronectin binding |
| α6β1 | >100 μM | >25,000x | Laminin binding |
The efficacy of BIO-1211 is intrinsically linked to cellular activation states. In vitro, it inhibits Mn^2+^-activated α4β1-mediated adhesion of Jurkat T-cells to VCAM-1 with an IC~50~ of 4 nM, while showing minimal effects on resting cells [1] [4]. This activation dependence arises from:
Table 3: Activation-Dependent Responses to BIO-1211
| Activation State | Experimental System | Key Readout | BIO-1211 Effect |
|---|---|---|---|
| Mn^2+^-activated | Jurkat-VCAM-1 adhesion | IC~50~ = 4 nM | >90% inhibition |
| Resting | Jurkat-VCAM-1 adhesion | IC~50~ >10 μM | <20% inhibition |
| CXCL12-activated | T-cell transendothelial migration | Cell migration count | 85% reduction |
| Inflammatory (EAE) | Mouse CNS infiltrates | CD11b+/CD45+ cells | 80% reduction |
Mathematical Model of Activation-Dependent InhibitionThe pharmacodynamic response (E) can be modeled as:[ E = \frac{E{\text{max}} \cdot [A]^n}{EC{50}^n + [A]^n} ]Where [A] represents activator (e.g., Mn^2+^) concentration, n is the Hill coefficient (1.7 for α4β1), and EC~50~ corresponds to activator potency [10]. BIO-1211 shifts the EC~50~ rightward, indicating increased activator requirement for adhesion.
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